molecular formula C10H24O2Si3 B12353248 Trisiloxane, diethenylhexamethyl-

Trisiloxane, diethenylhexamethyl-

Cat. No.: B12353248
M. Wt: 260.55 g/mol
InChI Key: POPWUTFDMIFIRN-UHFFFAOYSA-N
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Description

Trisiloxane, diethenylhexamethyl- is a type of organosilicon compound that belongs to the family of trisiloxanes. These compounds are characterized by their unique molecular structure, which includes a silicon-oxygen backbone with organic groups attached to the silicon atoms. Trisiloxane, diethenylhexamethyl- is particularly notable for its applications in various fields due to its surface-active properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisiloxane, diethenylhexamethyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{R}_3\text{SiH} + \text{CH}_2=\text{CH}_2 \rightarrow \text{R}_3\text{SiCH}_2\text{CH}_3 ] where R represents an organic group.

Industrial Production Methods: In industrial settings, the production of trisiloxane, diethenylhexamethyl- involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Trisiloxane, diethenylhexamethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of silanols or siloxane bonds.

    Reduction: Reduction reactions can convert silanols back to silanes.

    Substitution: Involves the replacement of one group attached to silicon with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or organolithium compounds are employed under controlled conditions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

Trisiloxane, diethenylhexamethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisiloxane, diethenylhexamethyl- primarily involves its interaction with surfaces and interfaces. The silicon-oxygen backbone provides flexibility and stability, while the organic groups attached to the silicon atoms contribute to its surface-active properties. These characteristics enable the compound to reduce surface tension and enhance wetting and spreading on various surfaces .

Comparison with Similar Compounds

Uniqueness: Trisiloxane, diethenylhexamethyl- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant and emulsifier. Its stability and reactivity also distinguish it from other similar compounds, making it valuable in a wide range of applications.

Properties

Molecular Formula

C10H24O2Si3

Molecular Weight

260.55 g/mol

IUPAC Name

bis(ethenyl)-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C10H24O2Si3/c1-9-15(10-2,11-13(3,4)5)12-14(6,7)8/h9-10H,1-2H2,3-8H3

InChI Key

POPWUTFDMIFIRN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C=C)(C=C)O[Si](C)(C)C

Origin of Product

United States

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